molecular formula C11H14F3NO2 B1519434 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1019110-74-7

3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol

Cat. No. B1519434
M. Wt: 249.23 g/mol
InChI Key: ZVSRKMYNSBZEDC-UHFFFAOYSA-N
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Description

“3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol” is a chemical compound with the CAS Number: 1019110-74-7. It has a molecular weight of 249.23 g/mol. The IUPAC name for this compound is 3-amino-2- [3- (trifluoromethoxy)benzyl]-1-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Potential Pharmaceutical Compounds

3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol derivatives have been synthesized and evaluated for their potential as pharmaceutical compounds. For instance, derivatives of this compound have been studied for their Src kinase inhibitory and anticancer activities, particularly against human breast carcinoma cells. The structure-activity relationship studies suggest that modifications to the compound can significantly affect its inhibitory potency (Deepti Sharma et al., 2010).

Development of Antimicrobial Agents

The compound has also been involved in the synthesis of novel antimicrobial agents. For example, derivatives synthesized from the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate have shown promising antimicrobial activity. These compounds are characterized by their structural elements and evaluated for their effectiveness against various microbes (K. Doraswamy & P. Ramana, 2013).

Creation of Novel Materials with Antioxidant Properties

In the field of materials science, derivatives of 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol have been used to modify chitosan, creating novel materials with enhanced antioxidant properties. These chitosan derivatives have shown superior antioxidant activity compared to pristine chitosan, particularly against superoxide anion radicals. Such materials have potential biomedical applications due to their enhanced antioxidant efficiency and favorable cytotoxicity profiles (Wenqiang Tan et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRKMYNSBZEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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